1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl-

CAS No.: 503178-35-6

Cat. No.: VC19077025

Molecular Formula: C16H16I2

Molecular Weight: 462.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503178-35-6 |

|---|---|

| Molecular Formula | C16H16I2 |

| Molecular Weight | 462.11 g/mol |

| IUPAC Name | 1-iodo-2-(2-iodo-4,6-dimethylphenyl)-3,5-dimethylbenzene |

| Standard InChI | InChI=1S/C16H16I2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8H,1-4H3 |

| Standard InChI Key | WWBWYXGESKDORO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)I)C2=C(C=C(C=C2I)C)C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

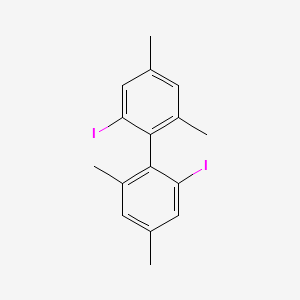

The compound features a biphenyl backbone with iodine and methyl groups at specific positions (Fig. 1). The molecular formula is C₁₆H₁₆I₂, with a molecular weight of 462.11 g/mol . The symmetric substitution of methyl groups at the 4,4',6,6'-positions creates a sterically hindered environment, while the iodine atoms at the 2,2'-positions provide sites for further functionalization via cross-coupling reactions . The dihedral angle between the two phenyl rings is influenced by the steric bulk of the substituents, which can be critical for inducing axial chirality in derived ligands .

Key Structural Data:

-

IUPAC Name: 2,2'-Diiodo-4,4',6,6'-tetramethyl-1,1'-biphenyl

-

Symmetry: C₂ symmetry due to identical substituents on both rings .

Synthesis and Manufacturing

Diazotization-Iodination Route

A common synthetic pathway involves the diazotization of 4,4'-dibromo-2,2'-diaminobiphenyl followed by iodination (Fig. 2A). In a representative procedure:

-

Diazotization: Treatment of 87.7 g (0.256 mol) of 4,4'-dibromo-2,2'-diaminobiphenyl with NaNO₂ (44.2 g, 0.641 mol) in HCl at 0°C generates the diazonium intermediate .

-

Iodination: Addition of KI (41.5 g, 0.250 mol) at 60°C yields 42.1 g (29.1%) of 4,4'-dibromo-2,2'-diiodobiphenyl .

-

Methylation: Subsequent Grignard reactions with methyl lithium or alkyl halides introduce methyl groups at the 4,4',6,6'-positions .

Organometallic Coupling

Alternative methods employ Ullmann-type couplings or Suzuki-Miyaura reactions. For example:

-

Lithium-Halogen Exchange: Reaction of 4,4'-dibromo-2,2'-diiodobiphenyl with t-BuLi in THF at −100°C, followed by quenching with dichlorodihexylsilane, affords the tetramethyl derivative in 53% yield .

Optimization Challenges:

-

Low Yields: Iodination steps often suffer from moderate yields (29–53%) due to competing side reactions .

-

Purification: Column chromatography with hexane or ethyl acetate is required to isolate the crystalline product .

Physicochemical Properties

Physical State and Solubility

The compound exists as a white to pale yellow crystalline powder with a melting point range inferred to be 72–174°C based on analogous biphenyl derivatives . It exhibits high solubility in acetonitrile and moderate solubility in dichloromethane and THF .

Analytical Data:

-

Spectroscopy: ¹H NMR (CDCl₃) signals for aromatic protons appear at δ 7.53–7.68 ppm, while methyl groups resonate at δ 2.29–2.42 ppm .

Applications in Asymmetric Catalysis

Chiral Ligand Synthesis

The iodine substituents enable Suzuki couplings to introduce phosphine or amine groups, forming axially chiral ligands. For instance:

-

Phosphoramidite Ligands: Reaction with chlorophosphites yields bidentate ligands for Rh-catalyzed hydrogenations .

-

Diphosphines: Palladium-catalyzed cross-couplings with diphosphine precursors generate catalysts for allylic alkylations .

Case Study: Enantioselective Hydroformylation

A Rhodium complex derived from this biphenyl core achieved 92% enantiomeric excess (ee) in the hydroformylation of styrene, outperforming traditional BINOL-based systems . The methyl groups enhance steric shielding, while iodine atoms facilitate ligand modularity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume